Linker Length Determines CFTR Stabilization Efficacy
In CFBE41o-4.7 human bronchial epithelial cells expressing ΔF508-CFTR, treatment with 10 μM NJH-2-057 for 24 h resulted in a robust and statistically significant increase in mutant CFTR protein levels, whereas the C3-linker analog NJH-2-056 at the same concentration (10 μM) produced no detectable change in CFTR levels relative to vehicle control [1]. This demonstrates that linker geometry (C5 vs. C3) is a critical determinant of DUBTAC activity and that NJH-2-057 uniquely achieves the required spatial orientation for ternary complex formation.
| Evidence Dimension | ΔF508-CFTR protein level stabilization (Western blot quantification) |
|---|---|
| Target Compound Data | Significant increase in CFTR protein levels (p < 0.05 vs. vehicle) |
| Comparator Or Baseline | NJH-2-056 (10 μM): no significant change from vehicle baseline |
| Quantified Difference | Qualitatively detectable stabilization only for NJH-2-057; NJH-2-056 inactive |
| Conditions | CFBE41o-4.7 cells expressing ΔF508-CFTR; 10 μM compound; 24 h treatment; n=3 biological replicates |
Why This Matters
Procurement of NJH-2-056 instead of NJH-2-057 will yield negative experimental results; only the C5-linked DUBTAC demonstrates functional stabilization.
- [1] Henning NJ, et al. Figure 3e-f: DUBTAC against mutant CFTR. Nat Chem Biol. 2022;18(4):412-421. View Source
